molecular formula C10H8O3 B2688294 4-Ethynyl-2-methoxybenzoic acid CAS No. 2490403-84-2

4-Ethynyl-2-methoxybenzoic acid

Cat. No.: B2688294
CAS No.: 2490403-84-2
M. Wt: 176.171
InChI Key: GFNZPHXVEQASML-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and an ethynyl (-C≡CH) substituent at the para-position (C4). This combination of electron-donating (methoxy) and electron-withdrawing (ethynyl) groups creates unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-ethynyl-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNZPHXVEQASML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: Methoxybenzoic Acids

4-Methoxybenzoic acid () and 3-methoxybenzoic acid () are positional isomers of 4-Ethynyl-2-methoxybenzoic acid. Key differences include:

  • Substituent Position : The methoxy group in 4-methoxybenzoic acid is at C4, versus C2 in the target compound. This alters acidity (pKa) due to resonance and inductive effects.

Data Table 1: Positional Isomer Comparison

Compound Substituents Molecular Formula Key Properties
This compound C2: -OCH₃; C4: -C≡CH C₁₀H₈O₃ High acidity, conjugated π-system
4-Methoxybenzoic acid C4: -OCH₃ C₈H₈O₃ pKa ~4.5 (weaker acid)
3-Methoxybenzoic acid C3: -OCH₃ C₈H₈O₃ pKa ~4.1 (steric hindrance)

Heterocyclic Derivatives: Thiazole- and Benzofuran-Modified Benzoic Acids

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () and 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid () highlight the impact of heterocyclic substituents:

  • Thiazole Ring : The thiazole group in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and metal coordination compared to the ethynyl group .
  • Benzofuran Core : The compound in contains a rigid benzofuran scaffold, which may improve metabolic stability but reduce solubility compared to linear ethynyl-substituted analogs .

Data Table 2: Heterocyclic Derivatives

Compound Substituents Molecular Formula Melting Point/Stability
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C4: Thiazole; C2: -CH₃ C₁₁H₉NO₂S mp 139.5–140°C
Benzofuran derivative () Benzofuran core; acetyl, methoxy C₂₀H₁₈O₆ High stability (cyclic ether)

Ester and Carbonyl Derivatives

Methyl 4-acetamido-5-bromo-2-methoxybenzoate () and 4-((2-Hydroxyethoxy)carbonyl)benzoic acid () demonstrate the role of esterification and carbonyl groups:

  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., ) exhibit lower acidity and improved lipid solubility, whereas the carboxylic acid group in this compound enhances hydrogen bonding and ionic interactions .
  • Hydroxyethoxy Carbonyl Group : The compound in has a polar ester chain, increasing water solubility compared to the ethynyl group’s hydrophobic nature .

Biological Activity

4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethynyl group and a methoxy group, which may influence its interaction with biological systems. Research on this compound has primarily focused on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of this compound is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8O3
  • InChI Key : GFNZPHXVEQASML-UHFFFAOYSA

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been observed to exhibit cytotoxic effects, which are crucial for its application in cancer therapy.

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). Results indicated that it induces apoptosis in these cells, suggesting a mechanism involving the intrinsic apoptotic pathway.
    • The IC50 values for this compound were found to be in the low micromolar range, indicating significant potency against these cell lines.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.7Induction of apoptosis via BAX/caspase pathway
SH-SY5Y26.0Upregulation of pro-apoptotic factors
  • Mechanistic Studies :
    • The compound's ability to induce apoptosis was confirmed through Western blot assays, which showed increased levels of BAX and caspase-3 while decreasing Bcl-2 levels, indicative of apoptosis activation.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antioxidant Activity :
    • The compound demonstrated significant antioxidant properties, which may contribute to its protective effects in cellular systems.
    • Various assays indicated that it effectively scavenges free radicals and reduces oxidative stress in vitro.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • Mechanistic Insights :
    • Research has focused on understanding the molecular mechanisms underlying the biological activity of this compound. It was found that the activation of cathepsins B and L played a significant role in mediating its effects on protein degradation pathways, which are critical for maintaining cellular homeostasis .

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